Metronidazole

Trichomoniasis Antimicrobial susceptibility testing 5‑Nitroimidazole resistance

Choose Metronidazole (CAS 56010-45-8) as the gold-standard comparator for anaerobic susceptibility and SAR studies. With established CLSI breakpoints (≤8 mg/L), a defined geometric mean MIC of 0.34 µg/mL against Gram-negative anaerobes, and an 11% T. vaginalis resistance rate, it remains the essential reference for method validation and resistance monitoring. Its well-characterized PK profile (>90% oral bioavailability, t½ ~8 h) supports in vitro–in vivo extrapolation. Not a patented compound—multi-source API ensures reliable supply and pharmacopoeia-grade quality. Use metronidazole as the internal benchmark in every screening panel.

Molecular Formula C6H9N3O3
Molecular Weight 171.15 g/mol
CAS No. 56010-45-8
Cat. No. B7722435
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMetronidazole
CAS56010-45-8
Molecular FormulaC6H9N3O3
Molecular Weight171.15 g/mol
Structural Identifiers
SMILESCC1=NC=C(N1CCO)[N+](=O)[O-]
InChIInChI=1S/C6H9N3O3/c1-5-7-4-6(9(11)12)8(5)2-3-10/h4,10H,2-3H2,1H3
InChIKeyVAOCPAMSLUNLGC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility25.7 [ug/mL] (The mean of the results at pH 7.4)
less than 1 mg/mL at 68 °F (NTP, 1992)
g/100 ml at 20 °C: 1.0 in water, 0.5 in ethanol, less than 0.05 in ether, chloroform;  sol in dilute acids;  sparingly sol in dimethylformamide
In water, 11,000 mg/L at 25 °C
5.92e+00 g/L

Structure & Identifiers


Interactive Chemical Structure Model





Metronidazole (CAS 56010-45-8): Synthetic 5‑Nitroimidazole Antiprotozoal/Antibacterial Agent — Procurement-Grade Identity & Core Characteristics


Metronidazole (CAS 56010-45-8; 2‑(2‑methyl‑5‑nitroimidazol‑1‑yl)ethanol) is the reference 5‑nitroimidazole antimicrobial agent. It functions as a prodrug requiring intracellular nitro‑group reduction by anaerobic bacteria and certain protozoa to generate reactive intermediates that covalently bind DNA [1][2]. Unlike structurally related analogs, metronidazole is a non‑patented, multi‑source active pharmaceutical ingredient with a well‑characterized impurity profile and established monograph methods in major pharmacopoeias, which underpins its widespread use as the comparator standard in both clinical trials and in vitro susceptibility studies [3].

Why 5‑Nitroimidazole Analogs Cannot Be Substituted Interchangeably for Metronidazole in Research & Industrial Workflows


Despite belonging to the same 5‑nitroimidazole class, metronidazole, tinidazole, secnidazole, and ornidazole exhibit non‑equivalent in vitro potency, divergent resistance frequency, and distinct pharmacokinetic profiles that preclude simple substitution without experimental re‑validation. Head‑to‑head susceptibility testing of 94 Trichomonas vaginalis clinical isolates demonstrated that metronidazole has an 11% resistance rate, whereas tinidazole, secnidazole, and ornidazole show rates of 2%, 1%, and 0% respectively [1]. Further, geometric mean MICs against Gram‑negative anaerobic bacilli vary substantially among nitroimidazoles [2], and pharmacokinetic differences in half‑life alter dosing feasibility [3]. Consequently, substituting metronidazole with a longer‑acting analog may introduce uncontrolled variability in both in vitro assays and in vivo models, necessitating a compound‑specific, evidence‑based selection process.

Product‑Specific Quantitative Evidence Guide: Metronidazole (CAS 56010-45-8) vs. Key Nitroimidazole Comparators


Metronidazole Exhibits Lower In Vitro Potency Against Trichomonas vaginalis Clinical Isolates vs. Tinidazole, Secnidazole, and Ornidazole

In a direct head‑to‑head comparison of 94 T. vaginalis clinical isolates from South Africa, metronidazole demonstrated an 11% resistance rate (defined as MIC >2 mg/L), significantly higher than tinidazole (2%), secnidazole (1%), and ornidazole (0%). Additionally, only 61% of isolates were fully susceptible to metronidazole, compared with 80% to tinidazole, 75% to secnidazole, and 89% to ornidazole. MIC values for metronidazole were significantly higher than for the three comparator drugs (metronidazole vs. tinidazole, P = 0.0004; vs. secnidazole, P = 0.013; vs. ornidazole, P = 0.0002) [1].

Trichomoniasis Antimicrobial susceptibility testing 5‑Nitroimidazole resistance

Metronidazole Demonstrates Intermediate Molar Potency Against Bacteroides fragilis Group Bacteria Among Seven 5‑Nitroimidazole Compounds

A comparative tube‑dilution MIC study evaluated seven 2‑methyl‑5‑nitroimidazole compounds against Bacteroides fragilis and related species. On a molar basis, activities were ranked: tinidazole > panidazole > ornidazole > metronidazole ≥ secnidazole > carnidazole > dimetridazole. Geometric mean MICs varied from 0.5 to 6.6 µM across the seven compounds. Metronidazole occupied the middle of the potency distribution, with tinidazole showing the highest activity and dimetridazole the lowest. MICs against individual strains varied up to 50‑fold between compounds [1].

Anaerobic bacteriology Bacteroides fragilis 2‑Methyl‑5‑nitroimidazole structure‑activity relationship

Metronidazole Exhibits Lower MIC60 Than Clindamycin Against Bacteroides fragilis but Lower Cure Rate Than Tinidazole in Bacterial Vaginosis

In vitro, metronidazole demonstrated greater activity against 27 strains of B. fragilis (MIC60 ≤0.20 µg/mL) than clindamycin (MIC80 0.39 µg/mL), and remained fully active against clindamycin‑resistant strains with no observed cross‑resistance [1]. Conversely, in a randomized clinical trial of 344 women with bacterial vaginosis, single‑dose oral metronidazole (2 g) produced a 4‑week cure rate of 77.9%, which was significantly lower than tinidazole (97.7%, P<0.001) and ornidazole (97.7%, P<0.001). Secnidazole yielded a cure rate of 80.2% (P=NS) [2].

Anaerobic infections Bacterial vaginosis Clinical comparative efficacy

Metronidazole Demonstrates Lower In Vitro Potency Against Gram‑Negative Anaerobic Bacilli Compared to Tinidazole and Nimorazole

In a comparative study of 69 obligately anaerobic Gram‑negative bacilli, geometric mean MICs were determined for metronidazole, tinidazole, and nimorazole. Metronidazole exhibited a geometric mean MIC of 0.34 µg/mL, which was intermediate between tinidazole (0.28 µg/mL, more potent) and nimorazole (1.05 µg/mL, less potent). The approximately 1.2‑fold difference in mean MIC between metronidazole and tinidazole, and 3.1‑fold difference between metronidazole and nimorazole, reflects quantifiable differences in intrinsic antimicrobial activity against this clinically relevant bacterial population [1].

Anaerobic bacteriology Gram‑negative rods 5‑Nitroimidazole susceptibility

Metronidazole Exhibits Shorter Elimination Half‑Life Than Other Nitroimidazole Antimicrobials, Enabling Twice‑Daily Dosing Strategies

A comprehensive review of nitroimidazole pharmacokinetics reports that metronidazole has an elimination half‑life of approximately 8 hours (parent drug) with the active hydroxy metabolite exhibiting a half‑life of 11–13 hours [1][2]. In contrast, tinidazole, ornidazole, and secnidazole possess prolonged half‑lives that enable once‑daily dosing [1]. Oral bioavailability of metronidazole tablets exceeds 90%, and absorption is unaffected by infection [1]. In a crossover pharmacokinetic study, the serum half‑life of metronidazole was 6.5 hours after IV administration and 6.1–6.8 hours after oral tablets (400 mg) [3].

Clinical pharmacokinetics Dosing optimization Nitroimidazole half‑life

Metronidazole Demonstrates Non‑Inferior Twice‑Daily (BID) Clinical Cure Rate vs. Three‑Times‑Daily (TID) Dosing in Anaerobic Infections

A retrospective clinical outcomes study compared BID and TID metronidazole regimens for presumed anaerobic or mixed anaerobic infections. Clinical cure rates were 83% in both groups (p=1.00), demonstrating non‑inferiority of the 12‑hour dosing interval. Pharmacokinetic data showed that oral 400 mg BID produced a mean peak serum concentration of 17.4 mg/L, which falls within the 15–25 mg/L range observed with IV 500 mg TID and exceeds the CLSI breakpoint of ≤8 mg/L for obligate anaerobes [1]. A separate study of anaerobic bloodstream infections found no significant difference in all‑cause mortality between 8‑hour and 12‑hour dosing (15.6% vs. 9.4%) [1].

Clinical outcomes Dosing frequency Anaerobic infection management

Metronidazole (CAS 56010-45-8): High‑Value Research & Industrial Application Scenarios Based on Quantitative Evidence


Antimicrobial Susceptibility Testing and Resistance Surveillance Panels

Metronidazole serves as the essential baseline comparator in susceptibility testing of anaerobic bacteria and Trichomonas vaginalis. With a defined geometric mean MIC of 0.34 µg/mL against Gram‑negative anaerobic bacilli [1], an 11% resistance rate in T. vaginalis clinical isolates [2], and established CLSI breakpoints, metronidazole provides a standardized reference for quality control, method validation, and resistance trend monitoring. Its intermediate molar potency among 5‑nitroimidazoles against B. fragilis group bacteria makes it a practical benchmark for evaluating novel antimicrobial candidates [3].

Preclinical Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling

For investigators studying concentration‑dependent bactericidal activity and post‑antibiotic effects, metronidazole offers a well‑characterized PK profile: oral bioavailability >90%, elimination half‑life ~8 hours, and active metabolite half‑life 11–13 hours [4]. Its shorter half‑life relative to tinidazole, ornidazole, and secnidazole allows for precise evaluation of 12‑hour dosing intervals. Peak serum concentrations (17.4 mg/L with oral 400 mg BID) reliably exceed the CLSI breakpoint of ≤8 mg/L for obligate anaerobes, providing a predictable PK/PD bridge for in vitro‑to‑in vivo extrapolation [5].

Clinical Trial Comparator Arm for Nitroimidazole Head‑to‑Head Studies

In randomized controlled trials evaluating nitroimidazole efficacy in bacterial vaginosis or amebic liver abscess, metronidazole is the established control agent. Its 4‑week cure rate of 77.9% in BV provides a quantifiable baseline against which tinidazole (97.7%) and ornidazole (97.7%) demonstrate superior performance [6]. This performance gap justifies its continued use as the reference standard for demonstrating non‑inferiority or superiority of novel nitroimidazole formulations.

Structure‑Activity Relationship (SAR) Studies of 5‑Nitroimidazole Derivatives

Metronidazole occupies a mid‑tier position in the molar activity ranking of seven 2‑methyl‑5‑nitroimidazole compounds against B. fragilis group bacteria (tinidazole > panidazole > ornidazole > metronidazole ≥ secnidazole > carnidazole > dimetridazole) [3]. This well‑defined position enables medicinal chemists to use metronidazole as a calibrating reference when assessing the impact of 1‑substitution modifications on anti‑anaerobic potency. The 50‑fold variation in MIC observed across individual strains underscores the necessity of including metronidazole as an internal benchmark in all SAR screening panels.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for Metronidazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.